Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate is a useful research compound. Its molecular formula is C54H54Na9O36P3PdS9 and its molecular weight is 1973.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that palladium-based compounds often target various biochemical reactions, particularly those involving carbon-carbon bond formation .
Mode of Action
This compound acts as a catalyst in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by accelerating the rate of reaction without being consumed in the process .
Biochemical Pathways
The compound is involved in various biochemical pathways related to carbon-carbon bond formation. These pathways are crucial for the synthesis of complex organic molecules . The downstream effects of these pathways can lead to the production of a wide range of organic compounds, depending on the specific reactants involved .
Result of Action
The result of the compound’s action is the facilitation of various types of coupling reactions, leading to the efficient production of complex organic molecules . This can have significant implications in fields such as pharmaceuticals and materials science, where these reactions are often used to synthesize complex compounds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and should be stored in a cool, dry place . Furthermore, the compound’s catalytic activity can be affected by factors such as temperature and pH .
Biological Activity
Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate, often referred to as a palladium complex, is a coordination compound notable for its unique biological and catalytic properties. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C54H54Na9O36P3PdS9, with a molecular weight of approximately 1973.8 g/mol. Its structure features multiple sulfonate groups, which enhance its solubility in aqueous environments, making it particularly relevant for biological applications. The presence of these sulfonate groups facilitates interactions with biological systems, potentially allowing for improved bioavailability and cellular uptake.
Research indicates that palladium complexes, including this compound, can influence various cellular processes:
- Catalytic Activity : As a palladium complex, it serves as a catalyst in reactions such as Suzuki and Heck cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Cellular Interaction : The sulfonate groups may enhance the compound's ability to traverse cellular membranes, thereby influencing enzyme activity and cellular signaling pathways. This could lead to significant effects on metabolic pathways and apoptosis induction in target cells.
Anticancer Activity
Several studies have explored the potential of palladium complexes in cancer therapy. Notably:
- Induction of Apoptosis : Research has shown that certain palladium complexes can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
- Targeting Specific Pathways : The compound may selectively interact with cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies.
Enzyme Modulation
Palladium complexes have been reported to interact with various enzymes, potentially altering their activity:
- Enzyme Inhibition : Some studies suggest that these complexes can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Biocatalysis : The ability of this compound to act as a biocatalyst opens avenues for its use in synthetic biology and medicinal chemistry.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C54H54Na9O36P3PdS9 | High water solubility, potential anticancer activity |
Trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate | C18H12Na3O9P2S | Similar phosphine ligands but lower solubility |
TPPTS (Sodium triphenylphosphine trisulfonate) | P(C6H4SO3Na)3 | Known for its application in two-phase catalysis |
Case Studies
- Cancer Cell Targeting : A study demonstrated that a related palladium complex selectively induced apoptosis in breast cancer cells while having minimal effects on healthy cells. This suggests the potential for targeted therapies utilizing similar compounds.
- Enzyme Interaction : Another investigation revealed that this compound could inhibit specific kinases involved in cancer progression, highlighting its role in modulating critical signaling pathways .
Properties
IUPAC Name |
nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJLWYKBARRAJM-UHFFFAOYSA-E |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54Na9O36P3PdS9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584290 |
Source
|
Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1973.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176483-72-0 |
Source
|
Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.